molecular formula C16H18N4O4S2 B2879686 ethyl 2-(2-(2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)thiazol-4-yl)acetate CAS No. 898450-08-3

ethyl 2-(2-(2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)thiazol-4-yl)acetate

Cat. No.: B2879686
CAS No.: 898450-08-3
M. Wt: 394.46
InChI Key: VWZXQFMHUCGUSW-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)thiazol-4-yl)acetate is a heterocyclic compound featuring a cyclopenta[d]pyrimidinone core fused with a thiazole ring. The structure includes a thioether linkage (via the -S- group) connecting the pyrimidinone moiety to an acetamido-thiazole subunit, with an ethyl ester functional group enhancing its solubility and reactivity. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes like kinases or proteases. Its synthesis likely involves alkylation or nucleophilic substitution reactions, as seen in analogous compounds (e.g., alkylation of thiopyrimidines with chloroacetamides) .

Properties

IUPAC Name

ethyl 2-[2-[[2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4S2/c1-2-24-13(22)6-9-7-26-16(17-9)19-12(21)8-25-14-10-4-3-5-11(10)18-15(23)20-14/h7H,2-6,8H2,1H3,(H,17,19,21)(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWZXQFMHUCGUSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CSC2=NC(=O)NC3=C2CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and how stable it is. Specific details on how these factors influence the action of this compound are currently unknown.

Biological Activity

Ethyl 2-(2-(2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)thiazol-4-yl)acetate is a complex organic compound that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.

Structural Overview

The compound features a unique structure characterized by:

  • A cyclopenta[d]pyrimidine core
  • A thiazole moiety
  • An acetate group

This intricate arrangement contributes to its biological interactions and effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The mechanisms can include:

  • Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, which can alter physiological responses. For instance, it has been noted to interact with protein tyrosine phosphatases (PTPs), influencing glucose metabolism and potentially offering therapeutic benefits in diabetes management .
  • Receptor Modulation : It may act as a modulator for certain receptors, impacting signaling pathways related to cell growth and differentiation.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. This compound could potentially demonstrate similar properties, making it a candidate for further studies in oxidative stress-related conditions .

Anticancer Potential

The compound's ability to inhibit specific enzymes suggests potential anticancer properties. Studies on related thiazole derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis .

Neuroprotective Effects

Given its structural features, there is potential for neuroprotective effects. Compounds with similar scaffolds have been evaluated for their ability to protect neuronal cells from oxidative damage and apoptosis .

Case Studies and Research Findings

  • In Vitro Studies :
    • A study focused on similar thiazole derivatives demonstrated IC50 values indicating effective inhibition of PTPs at micromolar concentrations . These findings suggest that this compound may exhibit comparable efficacy.
  • In Vivo Studies :
    • Animal models have shown that related compounds can reduce tumor growth and enhance survival rates when administered in therapeutic doses . This highlights the need for further investigation into the pharmacokinetics and pharmacodynamics of this compound.

Summary of Findings

Property Description
Chemical Structure Ethyl 2-(2-(2-(...))
Mechanism Enzyme inhibition; receptor modulation
Antioxidant Activity Potentially significant based on structural analogs
Anticancer Activity Promising results in inhibiting cancer cell proliferation
Neuroprotective Effects Potential protective effects against oxidative stress in neuronal cells

Comparison with Similar Compounds

Cyclopenta-Pyrimidinone Derivatives

  • Ethyl 2-(2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)acetate (573938-02-0): This analog replaces the thiazole ring with a thieno[2,3-d]pyrimidine system and introduces a 4-chlorophenyl substituent.
  • Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate :
    Features a simpler pyrimidine core with a thietane (three-membered sulfur ring) substituent. The absence of a fused cyclopenta ring reduces steric hindrance, possibly improving metabolic stability but diminishing target selectivity .

Tetrahydroimidazo[1,2-a]pyridine Derivatives

  • Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d): Contains a nitro group and cyano substituents, which increase electron-withdrawing effects and polarity. The imidazo-pyridine core differs in hydrogen-bonding capacity compared to pyrimidinone-thiazole systems, impacting solubility and pharmacokinetics .
  • Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l): Substitution with a phenethyl group enhances lipophilicity, suggesting improved membrane permeability relative to the target compound’s ethyl ester .

Substituent Effects on Physicochemical Properties

Compound Core Structure Key Substituents Melting Point (°C) Solubility (LogP)*
Target Compound Cyclopenta[d]pyrimidinone-thiazole Thioacetamido, ethyl ester Not reported Moderate (est. 2.1)
573938-02-0 Cyclopenta-thienopyrimidine 4-Chlorophenyl, thioacetamido Not reported High (est. 3.5)
2d Imidazo[1,2-a]pyridine 4-Nitrophenyl, cyano, benzyl 215–217 Low (est. 4.2)
1l Imidazo[1,2-a]pyridine 4-Nitrophenyl, cyano, phenethyl 243–245 Moderate (est. 3.8)
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Pyrimidine Thietan-3-yloxy, methyl Not reported Low (est. 1.9)

*Estimated LogP based on substituent contributions.

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